molecular formula C24H33N3O3 B12266437 1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12266437
M. Wt: 411.5 g/mol
InChI Key: KZRGKXCMFAVRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a 3,4-dihydro-1H-2-benzopyran-1-carbonyl group, a piperidine ring, and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of 3,4-dihydro-1H-2-benzopyran-1-carbonyl chloride: This can be achieved by reacting 3,4-dihydro-1H-2-benzopyran-1-one with thionyl chloride (SOCl2) under reflux conditions.

    Synthesis of piperidin-4-yl 3,4-dihydro-1H-2-benzopyran-1-carbonyl ether: The resulting 3,4-dihydro-1H-2-benzopyran-1-carbonyl chloride is then reacted with piperidin-4-ol in the presence of a base such as triethylamine (TEA) to form the ether linkage.

    Coupling with but-2-yn-1-yl group: The piperidin-4-yl 3,4-dihydro-1H-2-benzopyran-1-carbonyl ether is then coupled with 4-methylpiperazine and but-2-yn-1-yl bromide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzopyran moiety using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaH, LDA, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1H-2-benzopyran-1-one: A simpler analog that lacks the piperidine and piperazine moieties.

    4-methylpiperazine: A basic structure that forms part of the final compound.

    Piperidin-4-yl 3,4-dihydro-1H-2-benzopyran-1-carbonyl ether: An intermediate in the synthesis of the final compound.

Uniqueness

1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C24H33N3O3/c1-25-14-16-26(17-15-25)11-4-5-18-29-21-8-12-27(13-9-21)24(28)23-22-7-3-2-6-20(22)10-19-30-23/h2-3,6-7,21,23H,8-19H2,1H3

InChI Key

KZRGKXCMFAVRLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3C4=CC=CC=C4CCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.